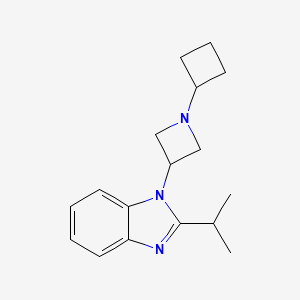
1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
The synthesis of 1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, followed by the introduction of the cyclobutyl group and the benzodiazole core. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include alkyl halides and amines.
Addition: Addition reactions can occur at the double bonds or aromatic rings, often using reagents like bromine or hydrogen chloride.
Aplicaciones Científicas De Investigación
1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1H-1,3-benzodiazole: The parent compound, which lacks the cyclobutyl and azetidinyl groups, has different chemical properties and biological activities.
2-(propan-2-yl)-1H-1,3-benzodiazole: This compound has a similar structure but lacks the cyclobutylazetidinyl group, leading to differences in reactivity and applications.
1-(1-cyclobutylazetidin-3-yl)-1H-1,3-benzodiazole: This compound is similar but lacks the isopropyl group, which may affect its chemical behavior and biological interactions.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(1-cyclobutylazetidin-3-yl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-12(2)17-18-15-8-3-4-9-16(15)20(17)14-10-19(11-14)13-6-5-7-13/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQCZEQQFDWUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













